(3-Isothiocyanato-benzyl)dimethyl-amine
Description
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(3-isothiocyanatophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12N2S/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3 |
InChI Key |
NJIPVIVCXSJABS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of (3-Isothiocyanato-benzyl)dimethyl-amine include derivatives with variations in substituent groups or backbone modifications. Below is a comparative analysis:
Key Observations :
- The isothiocyanate group in the target compound distinguishes it from halogenated analogs (e.g., bromo derivatives) by enabling nucleophilic addition reactions.
Reactivity and Electronic Properties
Mechanistic Insights :
- Dimethylamine substituents reduce η (hardness), enhancing electron density redistribution . This effect is amplified in the target compound due to the electron-withdrawing isothiocyanate group, which lowers HOMO-LUMO gaps and increases electrophilicity.
- Compared to chloro or bromo analogs (e.g., ), the isothiocyanate group significantly elevates Ω, favoring electrophilic reactivity.
Physicochemical Properties
Notable Differences:
- The bromo analog exhibits higher hydrophobicity, whereas the isothiocyanate group in the target compound may improve solubility in polar media.
Preparation Methods
Thiophosgene-Based Synthesis
Thiophosgene (Cl₂C=S) remains a classical reagent for converting primary amines to isothiocyanates. For (3-aminobenzyl)dimethyl-amine, the protocol involves:
-
Dissolving the amine in dichloromethane (DCM) with aqueous NaHCO₃.
-
Slow addition of thiophosgene (1.2 equiv.) under vigorous stirring.
-
Extraction and purification via column chromatography.
Key Data :
-
Reaction Time : 1–2 hours at 0–25°C.
-
Challenges : Thiophosgene’s toxicity necessitates strict safety protocols. Competitive thiourea formation occurs if stoichiometry is imprecise .
One-Pot Synthesis via Dithiocarbamate Intermediate
A two-step, one-pot method avoids handling toxic reagents:
-
Dithiocarbamate Formation : React (3-aminobenzyl)dimethyl-amine with CS₂ (1.2 equiv.) and K₂CO₃ (2 equiv.) in water/DMSO.
-
Desulfurization : Add cyanuric acid (0.5 equiv.) to eliminate sulfur, forming the isothiocyanate .
Optimization Insights :
-
Solvent : DMSO enhances solubility for electron-deficient amines .
-
Scale-Up : Suitable for gram-scale synthesis due to aqueous conditions .
Triphosgene-Mediated Desulfurization
Triphosgene (BTC) offers a safer alternative to thiophosgene:
-
Generate the dithiocarbamate salt using CS₂ and Et₃N.
Advantages :
-
Safety : Solid triphosgene reduces inhalation risks.
Iodine/Sodium Bicarbonate Biphasic Method
This eco-friendly approach uses molecular iodine:
-
Form the dithiocarbamate salt in water/ethyl acetate.
-
Add iodine (1.2 equiv.) and NaHCO₃ to initiate desulfurization .
Performance Metrics :
-
Conditions : Room temperature, 3–4 hours.
-
Workup : Extract with ethyl acetate; minimal purification needed .
1,1’-Thiocarbonyldiimidazole (TCDI) Approach
TCDI transfers the thiocarbonyl group without CS₂:
Efficiency :
Comparative Analysis of Methods
| Method | Reagents | Yield | Time | Safety | Scalability |
|---|---|---|---|---|---|
| Thiophosgene | Cl₂C=S, NaHCO₃ | 82–89% | 1–2 h | High toxicity | Moderate |
| One-Pot (Cyanuric Acid) | CS₂, K₂CO₃ | 85–92% | 4–6 h | Moderate | High |
| Triphosgene | BTC, Et₃N | 78–88% | 3–5 h | Moderate | High |
| Iodine/NaHCO₃ | I₂, NaHCO₃ | 75–80% | 3–4 h | Low | Moderate |
| TCDI | 1,1’-TCDI | 90–95% | 1 h | Low | Low |
Challenges and Optimizations
-
Steric Hindrance : The dimethylamine group slows dithiocarbamate formation. Using polar aprotic solvents (e.g., DMF) improves kinetics .
-
Electron Effects : The meta-isothiocyanato group on benzyl reduces electrophilicity, requiring excess CS₂ .
-
Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (3-Isothiocyanato-benzyl)dimethyl-amine, and how can reaction conditions be optimized for high yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) at 60–80°C can optimize yield . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), stoichiometric ratios (1:1.2 amine-to-isothiocyanate precursor), and reaction time (8–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor intermediates using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : ¹H NMR (CDCl₃, 400 MHz) for aromatic protons (δ 7.2–7.5 ppm) and dimethylamine groups (δ 2.3–2.6 ppm).
- FT-IR : Confirm isothiocyanate group (ν ~2050–2100 cm⁻¹) and absence of thiol byproducts (no S-H stretch at ~2550 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C₁₀H₁₂N₂S: C 62.47%, H 6.25%, N 14.58%, S 16.70%) .
Q. What solvents and storage conditions are optimal for preserving the reactivity of this compound?
- Methodology : Store in anhydrous dichloromethane or acetonitrile at –20°C under argon to prevent hydrolysis of the isothiocyanate group. Avoid protic solvents (e.g., water, alcohols) and exposure to humidity. Regularly validate stability via HPLC (C18 column, 70:30 MeCN:H₂O) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodology :
- Dose-Response Studies : Test compounds across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .
- Metabolite Screening : LC-MS/MS to detect degradation products (e.g., thiourea derivatives) that may interfere with activity .
Q. What strategies are effective for designing target-specific bioactivity assays for this compound?
- Methodology :
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
- Functional Assays : For anti-inflammatory activity, measure IL-6 suppression in LPS-stimulated macrophages (ELISA, IC₅₀ ~10 µM) .
- Selectivity Profiling : Screen against panels of related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .
Q. How can reaction mechanisms involving the isothiocyanate group be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction rates via UV-Vis (λ = 250 nm for isothiocyanate consumption) under varying pH (4–9) and temperature (25–60°C).
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways via MS/MS fragmentation .
- DFT Calculations : Gaussian 16 to model transition states and identify rate-limiting steps (e.g., thiourea formation energy barriers) .
Key Considerations for Researchers
- Synthetic Challenges : Isothiocyanate groups are moisture-sensitive; rigorous drying of reagents and solvents is critical .
- Biological Relevance : Structural analogs show anti-inflammatory and kinase-inhibitory properties, suggesting therapeutic potential .
- Data Reproducibility : Discrepancies in bioactivity may arise from batch-to-batch purity variations; always report lot-specific analytical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
